7-Azatryptophan

説明

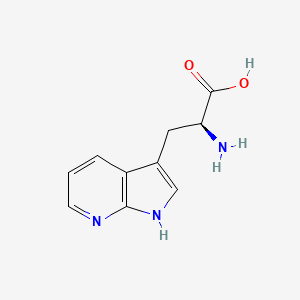

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964394 | |

| Record name | 7-Aza-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49758-35-2 | |

| Record name | 7-Aza-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049758352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aza-L-tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Aza-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AZA-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72B59WRT3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Azatryptophan and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable routes to 7-azatryptophan. These methods allow for precise control over the molecular structure, including the stereochemistry at the α-carbon and modifications on the azaindole ring system.

The production of enantiomerically pure this compound is crucial for its application in biological and pharmaceutical studies. Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer selectively.

One effective method for asymmetric synthesis involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. cdnsciencepub.comcdnsciencepub.com This strategy utilizes a chiral auxiliary to direct the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

A reported synthesis of (−)-(R)-7-azatryptophan employs the (1R,4R)-camphor imine of tert-butyl glycinate (B8599266) as a chiral nucleophile. cdnsciencepub.comscispace.com The key step is the alkylation of this imine with an electrophile, 1-(tert-butyloxycarbonyl)-3-(iodomethyl)-7-azaindole. cdnsciencepub.com The reaction conditions are critical for achieving high diastereoselectivity. The alkylation, when conducted at -100°C in a mixed solvent system of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA) using potassium hexamethyldisilazide (KHMDS) as the base, affords the desired product with greater than 98% diastereomeric excess. cdnsciencepub.com Subsequent hydrolysis of the imine and deprotection of the amino and carboxyl groups yield the final enantiopure (−)-(R)-7-azatryptophan. cdnsciencepub.com

Table 1: Diastereoselective Alkylation for (-)-(R)-7-Azatryptophan Synthesis

| Feature | Description |

|---|---|

| Chiral Auxiliary | (1R,4R)-Camphor |

| Nucleophile | tert-Butyl [(1R,4R)-bornylideneamino]acetate |

| Electrophile | 1-(tert-butyloxycarbonyl)-3-(iodomethyl)-7-azaindole |

| Base | Potassium Hexamethyldisilazide (KHMDS) |

| Solvent | Tetrahydrofuran / Hexamethylphosphoramide (THF/HMPA) |

| Temperature | -100°C |

| Diastereomeric Excess (d.e.) | >98% cdnsciencepub.com |

The use of chiral glycine equivalents is a powerful and widely adopted strategy for the asymmetric synthesis of various amino acids, including this compound. dntb.gov.uaucj.org.uaucj.org.ua This approach often involves the use of transition metal complexes, such as Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. researchgate.netresearchgate.netehu.es These complexes act as chiral nucleophilic glycine equivalents. researchgate.netresearchgate.net

An asymmetric synthesis of N-Fmoc-(S)-7-aza-tryptophan has been developed utilizing the alkylation of a chiral Ni(II)-complex derived from a glycine Schiff base and a chiral tridentate ligand. researchgate.netresearchgate.net The reaction of this complex with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine proceeds under convenient conditions to give the corresponding alkylated Ni(II) complex. researchgate.net This method is highly efficient, providing the product in 74% yield with excellent and completely controlled diastereoselectivity, where only one diastereomer is observed. researchgate.netresearchgate.net Following the alkylation, the Ni(II) complex is disassembled to release the amino acid, which can then be protected, for instance with a Fmoc group, to yield the final desired product. researchgate.net

Table 2: Asymmetric Synthesis via Chiral Glycine-Ni(II) Complex

| Feature | Description |

|---|---|

| Methodology | Asymmetric alkylation of a chiral nucleophilic glycine equivalent |

| Chiral Glycine Equivalent | Ni(II)-complex of a glycine Schiff base with a chiral tridentate ligand researchgate.netresearchgate.net |

| Electrophile | 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine researchgate.netresearchgate.net |

| Yield | 74% for the alkylated Ni(II) complex researchgate.netresearchgate.net |

| Diastereoselectivity | Excellent (only one isomer detected) researchgate.netresearchgate.net |

| Final Product Example | N-Fmoc-(S)-7-aza-tryptophan researchgate.net |

A common and direct strategy for preparing this compound involves the chemical modification of the readily available 7-azaindole (B17877) core. cdnsciencepub.comnih.gov This approach builds the amino acid side chain onto the C3 position of the heterocyclic ring.

A typical synthetic sequence begins with a Mannich reaction on 7-azaindole, using formaldehyde (B43269) and dimethylamine (B145610) to produce 3-(N,N-dimethylaminomethyl)-7-azaindole, also known as 7-azagramine. cdnsciencepub.comnih.gov The tertiary amine of 7-azagramine is then methylated, often with methyl iodide, to form a quaternary trimethylammonium salt. nih.gov This ammonium (B1175870) group serves as an excellent leaving group, facilitating a subsequent nucleophilic substitution. The displacement of this leaving group by a protected glycine equivalent, such as the enolate of N-(diphenylmethylene)glycine ethyl ester, introduces the required amino acid backbone at the C3 position, leading to the protected this compound structure. nih.gov

The Negishi cross-coupling reaction is a powerful tool for carbon-carbon bond formation and has been successfully applied to the synthesis of unnatural amino acids, including analogs of this compound. thieme-connect.comsci-hub.sesci-hub.sethieme-connect.com This method is particularly valuable for creating differentially protected derivatives, which are essential building blocks in peptide synthesis as the protecting groups (e.g., Ts, Fmoc, tBu) can be removed selectively under different conditions. sci-hub.sesci-hub.se

A methodology has been developed for the synthesis of a class of differentially protected 7-azatryptophans via a palladium-catalyzed Negishi coupling. sci-hub.sesci-hub.se The reaction couples N-tosyl-3-haloazaindoles with the zinc derivative of an orthogonally protected iodoalanine, such as Fmoc-protected tert-butyl (R)-2-amino-3-iodopropanoate. thieme-connect.comsci-hub.sesci-hub.se Through ligand screening, the combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and the ligand XPhos was identified as the superior catalytic system for this transformation. sci-hub.sesci-hub.se This protocol provides the desired coupled products in good to excellent isolated yields, typically ranging from 69% to 91%. sci-hub.seresearchgate.net

Table 3: Negishi Coupling for Differentially Protected this compound Analogs

| Feature | Description |

|---|---|

| Reaction Type | Negishi Cross-Coupling sci-hub.sesci-hub.se |

| Catalyst System | Pd₂(dba)₃ / XPhos sci-hub.sesci-hub.se |

| Coupling Partner 1 (Aryl Halide) | N-Tosyl-3-haloazaindoles (e.g., bromo- or iodo-) sci-hub.sesci-hub.se |

| Coupling Partner 2 (Organozinc) | Zinc derivative of Fmoc-protected tert-butyl (R)-2-amino-3-iodopropanoate sci-hub.sesci-hub.se |

| Product Class | Differentially protected (Ts, Fmoc, tBu) this compound analogs sci-hub.sesci-hub.se |

| Isolated Yields | 69–91% sci-hub.seresearchgate.net |

N1-Methyl-7-azatryptophan is a key analog used in biophysical studies, particularly as a fluorescent probe, because methylation of the indole (B1671886) nitrogen prevents certain quenching pathways and alters its spectroscopic properties. iastate.edupnas.org Its synthesis is typically achieved by the direct methylation of a protected this compound precursor. pnas.orguark.edu

The preparation can start from D,L-7-azatryptophan. iastate.edu A common procedure involves first protecting the α-amino group, for example with a tert-butyloxycarbonyl (Boc) group, to form Boc-(D,L)-7-aza-Trp. uark.edu The subsequent methylation specifically at the N1 position of the azaindole ring is carried out by treating the protected amino acid with a methylating agent under basic conditions. uark.edu For instance, the indole nitrogen of Boc-(D,L)-7-aza-Trp can be methylated using triethylamine (B128534) in anhydrous conditions. uark.edu This targeted modification yields N1-methyl-7-azatryptophan after removal of the protecting group. pnas.org

Diastereoselective Alkylation Strategies

Synthesis of Biotinylated this compound Adducts

A biotinylated adduct of this compound has been synthesized to serve as a specialized probe for investigating molecular interactions, particularly in the context of protein-ligand binding. nih.gov The synthesis is designed to attach a biotin (B1667282) molecule to this compound, leveraging the high-affinity interaction between biotin and avidin (B1170675).

The primary purpose for creating this adduct is to spectroscopically differentiate this compound from native tryptophan residues within a protein and to study the dynamics of the biotin-7-azatryptophan complex when bound to avidin. nih.govshareok.org In one reported synthesis, the resulting biotinylated this compound can be excited at 310 nm, allowing its fluorescence to be detected selectively even in the presence of multiple tryptophan residues. shareok.org

| Adduct/Complex | Excitation Wavelength | Key Observation | Application |

| Biotinylated this compound | 310 nm | Predominant detection of the probe in the complex. shareok.org | Probing small molecule-protein interactions. shareok.org |

| Avidin-Biotinylated this compound Complex | 310 nm | Blue-shift in fluorescence and energy transfer from tryptophan. shareok.org | Investigating mobility and dynamics of the complex. nih.govshareok.org |

Preparation of 5'-Phosphopyridoxyl-D,L-7-Azatryptophan

Researchers have reported the synthesis and isolation of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a unique adduct formed from pyridoxal (B1214274) 5'-phosphate (PLP) and D,L-7-azatryptophan. researchgate.net This compound is designed to act as an intrinsic photophysical probe for studying protein structure and dynamics, as it can bind to the active sites of certain enzymes. nih.gov

The synthesis of this adduct results in a molecule with distinct absorption and emission spectra that differ significantly from those of its parent compounds, PLP and tryptophan adducts. researchgate.net These unique spectral properties make 5'-phosphopyridoxyl-D,L-7-azatryptophan a valuable tool for optical studies of protein dynamics. researchgate.net The preparation has been described as a new and potentially easier route compared to the synthesis of similar tryptophan adducts. researchgate.net

| Compound | Key Feature | Proposed Application |

| 5'-Phosphopyridoxyl-D,L-7-Azatryptophan | Distinct absorbance and emission spectra from PLP or tryptophan adducts. researchgate.net | Intrinsic probe in optical studies of protein dynamics. researchgate.net |

Chemoenzymatic Synthesis and Resolution of this compound Racemates

Chemoenzymatic methods offer an effective approach to producing enantiomerically pure this compound, which is essential for its use in peptide and protein studies. exlibrisgroup.com These methods combine chemical synthesis steps with highly selective enzymatic reactions.

One prominent strategy involves the enzymatic resolution of a racemic mixture of D,L-7-azatryptophan. nih.gov This process typically begins with the chemical synthesis of the N-acetyl derivative of the D,L-7-azatryptophan racemate. nih.gov This racemic N-acetylated compound then serves as a substrate for an enzyme that can selectively act on one of the enantiomers.

A widely used enzyme for this purpose is acylase I from Aspergillus oryzae, often in an immobilized form to facilitate reuse and separation. nih.gov The enzyme catalyzes the enantioselective hydrolysis of the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-7-azatryptophan untouched. nih.gov This results in a mixture containing free L-7-azatryptophan and N-acetyl-D-7-azatryptophan, which can then be separated using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The enantiomeric purity of the resulting L-7-azatryptophan can be confirmed by chiral affinity chromatography. nih.gov

Another chemoenzymatic route involves the use of the enzyme tryptophan synthase. Engineered tryptophan synthase from organisms like Pyrococcus furiosus has been used to synthesize this compound from 7-azaindole and L-serine. researchgate.net

| Method | Starting Material | Enzyme | Product(s) | Key Advantage |

| Enzymatic Resolution | N-acetyl-D,L-7-azatryptophan nih.gov | Immobilized Acylase I from Aspergillus oryzae nih.gov | L-7-Azatryptophan and N-acetyl-D-7-azatryptophan nih.gov | High enantioselectivity for producing pure L-enantiomer. nih.gov |

| Enzymatic Synthesis | 7-Azaindole and L-Serine researchgate.net | Engineered Tryptophan Synthase researchgate.net | L-7-Azatryptophan | Direct synthesis of the desired enantiomer. |

Spectroscopic Properties and Their Application in Research

Fluorescence Spectroscopy of 7-Azatryptophan

Fluorescence spectroscopy is a primary technique for leveraging the properties of this compound. Its chromophore, 7-azaindole (B17877), exhibits fluorescence that is highly sensitive to its local environment, providing detailed insights into molecular interactions.

The excitation and emission spectra of this compound are key to its application as a fluorescent probe.

A defining feature of this compound is the notable red-shift in both its absorption and emission spectra when compared to tryptophan. molgenrug.nlnih.gov The absorption maximum of this compound is shifted by approximately 10 nm to longer wavelengths. nih.goviastate.eduacs.org This shift is even more pronounced in its fluorescence emission, which is red-shifted by about 46 to 70 nm. nih.goviastate.eduacs.orgnih.gov This significant spectral separation allows for the selective excitation of this compound in the presence of tryptophan residues, a crucial advantage in studying proteins that contain multiple native tryptophans. molgenrug.nlacs.org For instance, this compound can be selectively excited at wavelengths above 310 nm, where the absorption of tryptophan is negligible. molgenrug.nlnih.gov

Table 1: Comparison of Spectroscopic Properties of Tryptophan and this compound

| Compound | Absorption Maximum Shift (relative to Tryptophan) | Emission Maximum Shift (relative to Tryptophan) |

|---|---|---|

| This compound | ~10 nm nih.goviastate.eduacs.org | ~46-70 nm nih.goviastate.eduacs.orgnih.gov |

In aqueous solutions over a wide pH range, this compound exhibits a single-exponential fluorescence decay. iastate.eduacs.org This is a significant advantage over tryptophan, which displays a more complex, non-exponential decay. iastate.eduiastate.edu The single-exponential decay of this compound simplifies the interpretation of fluorescence lifetime data, making it a more reliable probe for studying protein dynamics. acs.orgspiedigitallibrary.orgiastate.edu The fluorescence lifetime of this compound in water at neutral pH and 20°C is approximately 780 picoseconds. acs.orgiastate.edu This "well-behaved" fluorescence decay is attributed to the interactions of the 1-nitrogen of the azaindole ring with the solvent and the lower energy of its fluorescent state compared to tryptophan. acs.orgresearchgate.net

The fluorescence of this compound is highly sensitive to the polarity of its surrounding environment. nih.govacs.orgnih.gov This sensitivity arises from the significant change in the electric dipole moment of the 7-azaindole chromophore upon excitation. nih.gov As the solvent polarity increases, the emission maximum of 7-azaindole shifts to longer wavelengths (a red-shift). nih.govnih.gov For example, the emission maximum of 7-azaindole shifts from approximately 325 nm in a nonpolar solvent like cyclohexane (B81311) to 400 nm in water. nih.gov This solvatochromic shift makes this compound an excellent probe for investigating the local environment within a protein, such as the degree of solvent exposure of a particular residue. nih.govresearchgate.net In a study involving reverse micelles, as the water content increased, the emission maximum of this compound red-shifted from 370 nm to 390 nm, demonstrating its utility in probing water-restricted environments. sigmaaldrich.comnih.gov

Table 2: Emission Maxima of 7-Azaindole in Various Solvents

| Solvent | Emission Maximum (nm) |

|---|---|

| Cyclohexane | ~325 nih.gov |

| Diethyl ether | 345 nih.gov |

| Acetonitrile | 362 nih.gov |

| n-Propanol | 367 nih.gov |

| Water | 400 nih.gov |

In certain solvents, particularly alcohols, the chromophore of this compound, 7-azaindole, can undergo excited-state tautomerization. iastate.eduiastate.edu This process involves a double proton transfer, often mediated by a solvent molecule forming a cyclic complex with the 7-azaindole. iastate.eduiastate.edu This leads to the appearance of a second, significantly red-shifted emission band. For example, in methanol, 7-azaindole exhibits a normal emission band around 374 nm and a tautomer emission band around 505 nm. acs.orgspiedigitallibrary.orgiastate.edu In water, however, this excited-state tautomerization is largely suppressed, with only a small fraction (about 20%) of the excited molecules undergoing this process. iastate.eduacs.org Instead, a major nonradiative decay pathway in water is thought to involve proton abstraction from the N1-hydrogen by a water molecule. iastate.edu This difference in photophysical behavior in water versus other solvents further highlights the sensitivity of this compound to its environment.

The fluorescence quantum yield of this compound is also highly dependent on its environment. nih.gov In aqueous solution at pH 7, the quantum yield is relatively low, around 0.01. nih.gov However, in less polar solvents like acetonitrile, the quantum yield increases significantly to 0.25. nih.gov This dramatic change in quantum yield with solvent polarity further enhances its utility as a probe. For example, when this compound moves from a polar aqueous environment to a less polar binding site on a protein, a significant increase in its fluorescence intensity can be observed. This property is particularly useful for studying protein-protein interactions and ligand binding. nih.gov It is noteworthy that in aqueous environments, the fluorescence of this compound is strongly quenched, which can limit its general use as a fluorophore in some applications. pnas.orgpnas.org

Table 3: Fluorescence Quantum Yield of this compound in Different Solvents

| Solvent | Fluorescence Quantum Yield |

|---|---|

| Water (pH 7) | 0.01 nih.gov |

| Acetonitrile | 0.25 nih.gov |

Sensitivity to Solvent Polarity and Environment

Time-Resolved Fluorescence Anisotropy Measurements

Time-resolved fluorescence spectroscopy is a powerful technique for studying molecular interactions and dynamics that occur on picosecond to nanosecond timescales. news-medical.net this compound is particularly well-suited for these studies due to its distinct photophysical properties. Unlike tryptophan, which exhibits complex, multi-exponential fluorescence decay in water, this compound is characterized by a single-exponential decay, with a lifetime of approximately 780 picoseconds (ps) in water at neutral pH and 20°C. iastate.eduacs.org This simpler decay kinetic simplifies the analysis of experimental data.

The incorporation of this compound into proteins can, however, alter its fluorescence decay behavior. While free this compound in water shows a single-exponential decay, its incorporation into a protein like tropomyosin can induce a double-exponential decay. nih.gov This change from single- to multi-exponential decay indicates that the chromophore experiences multiple, distinct local environments within the protein structure. nih.gov

The pH of the environment also significantly influences the fluorescence lifetime of this compound. Its lifetime remains constant at around 780 ps between pH 4 and 10. iastate.edu However, below pH 4, a double-exponential decay is observed, and above pH 10, the lifetime, while remaining single-exponential, begins to decrease. iastate.edu This sensitivity to pH is linked to the protonation state of the nitrogen atom at the 7-position (N7) of the azaindole ring. researchgate.net

Table 1: Time-Resolved Fluorescence Data for this compound and its Derivatives

| Sample | Condition | Fluorescence Lifetime (τ) | Rotational Correlation Time (θ) / Anisotropy Components | Reference |

| This compound | Water, pH 7, 20°C | ~780 ps (single exponential) | Not specified | iastate.edu |

| This compound | Water, pH < 4 | Double exponential | Not specified | iastate.edu |

| This compound | Water, pH > 10 | Single exponential, decreases with increasing pH | Not specified | iastate.edu |

| Biotinylated 7-ATrp in complex with Avidin (B1170675) | 95/5 water/methanol | 423 ps (48%) and 2265 ps (52%) | r(t) = 0.06 exp(-t/64 ps) + 0.13 | iastate.edu |

| 7-ATrp in Tropomyosin (7N122W) | Water | Double exponential | Single exponential anisotropy decay (2-3 ns) | nih.gov |

| 7-Azaindole | Water | ~900 ps | Limiting anisotropy r(0) agrees with steady-state measurements | acs.orgiastate.edu |

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. msu.edu The UV absorption spectrum of this compound is notably different from that of tryptophan, a key feature exploited in protein research. The absorption spectrum of this compound is red-shifted by approximately 10 nm compared to tryptophan. nih.govnih.gov This shift means that this compound absorbs light at longer wavelengths. The absorption maximum for this compound is typically observed around 288 nm, whereas for tryptophan it is closer to 280 nm. acs.orgpnas.org

This spectral separation allows for the selective excitation of this compound even in the presence of multiple tryptophan residues within a protein. nih.govpnas.org By using an excitation wavelength longer than 305 nm, it is possible to generate fluorescence almost exclusively from the this compound probe, effectively silencing the signal from native tryptophans. nih.gov

The fluorescence emission spectrum of this compound is also significantly red-shifted, by about 40-46 nm compared to tryptophan. acs.orgnih.gov This large Stokes shift (the difference between the absorption and emission maxima) is another advantageous property, minimizing self-absorption and improving detection sensitivity. The polarity of the solvent environment strongly influences the fluorescence of the 7-azaindole chromophore; the emission maximum shifts from 325 nm in non-polar cyclohexane to 400 nm in polar water. nih.gov

UV-Vis spectroscopy is also a quantitative tool used to estimate the efficiency of incorporating this compound into proteins during biosynthesis. By analyzing the absorption spectrum of the modified protein, researchers can determine the percentage of tryptophan residues that have been successfully replaced by the analog. nih.gov For example, studies have estimated incorporation efficiencies of up to 98% in proteins like staphylococcal nuclease. nih.gov

Table 2: UV-Visible Absorption and Fluorescence Emission Maxima

| Compound | Solvent/Environment | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| This compound (7-ATrp) | Aqueous Buffer | ~288 | ~390-400 | nih.govnih.gov |

| Tryptophan (Trp) | Aqueous Buffer | ~280 | ~354 | nih.gov |

| 7-ATrp in Hirudin (Y3AW) | Aqueous Buffer | Red-shifted ~10 nm vs. Y3W | Red-shifted ~40 nm vs. Y3W | nih.gov |

| 7-ATrp in Staphylococcal Nuclease | Protein matrix | Not specified | 355 | nih.gov |

| 7-Azaindole (7-AI) | Water | 288 | 385-400 | nih.govpnas.org |

| 7-Azaindole (7-AI) | Cyclohexane | Not specified | 325 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of proteins at atomic resolution. The use of isotope-labeled amino acids is crucial for these studies, and this compound provides a unique avenue for site-selective isotope labeling. anu.edu.au

Researchers can synthesize this compound with isotopes like 15N and 13C. nih.gov When this labeled analog is incorporated at a specific tryptophan position in a protein, it acts as a highly localized NMR probe. This approach is particularly powerful for large proteins or protein complexes where widespread labeling would lead to overly complex and unresolvable spectra. anu.edu.au

A key finding is that the substitution of tryptophan with this compound, its isoelectronic analog (meaning it has the same number of valence electrons), causes minimal perturbation to the protein's structure. anu.edu.aunih.gov This is evidenced by NMR data, specifically 15N-Heteronuclear Single Quantum Coherence (HSQC) spectra. These spectra for proteins containing 15N-labeled this compound show single cross-peaks at chemical shifts very close to those observed for the wild-type protein containing labeled tryptophan. anu.edu.aunih.gov This similarity in chemical shifts confirms the structural integrity of the protein and allows for straightforward resonance assignments for the specific site of interest. anu.edu.au

The chemical shifts of the protons in the 7-azaindole ring are influenced by the anisotropic nature of the heterocyclic ring system. cdnsciencepub.com Specific proton (1H) and carbon (13C) NMR data have been reported in the literature, often in the context of confirming the chemical synthesis of this compound and its derivatives. cdnsciencepub.comnih.gov For example, in the synthesis of (-)-(R)-7-azatryptophan, the camphor (B46023) methyl groups of a chiral auxiliary displayed distinct, readily integrated singlets in the 1H NMR spectrum for each diastereomer, facilitating the analysis of the reaction's stereoselectivity. cdnsciencepub.com

Table 3: Representative NMR Data for this compound and Related Compounds

| Compound/Technique | Key Findings | Reference |

| 15N-HSQC of Zika Virus Protease with 15N-7-ATrp | 15N-HSQC spectra display single cross-peaks with chemical shifts near those of the wild-type protein labeled with 15N-Trp, confirming minimal structural perturbation and enabling straightforward resonance assignment. | anu.edu.aunih.gov |

| 1H NMR of Chiral Intermediate for 7-ATrp Synthesis | Camphor methyl groups of a chiral imine intermediate showed distinct singlets for major and minor diastereomers (e.g., 0.95/0.92 ppm, 0.82/0.79 ppm), allowing for determination of diastereomeric excess. | cdnsciencepub.com |

| 1H NMR of 3-(N-Dimethylaminomethyl)-7-azaindole ammonium (B1175870) iodide | In DMSO-d6, signals observed at δ: 8.40-8.22 (m, 2H), 7.92-7.81 (m, 1H), 7.30-7.17 (m, 1H), 4.84 (s, 1H), 4.72 (s, 1H). | cdnsciencepub.com |

| 13C NMR of 1-(tert-Butyloxycarbonyl)-3-(chloromethyl)-7-azaindole | In CDCl3, signals observed at δ: 148.1, 145.8, 145.7, 127.8, 125.2, 121.4, 118.6, 114.5, 84.4, 37.6, 28.0. | cdnsciencepub.com |

Incorporation of 7 Azatryptophan into Peptides and Proteins

Biosynthetic Incorporation Strategies

A widely used strategy for incorporating 7-azaTrp into proteins is the in vivo replacement of tryptophan in auxotrophic organisms. basicmedicalkey.commolgenrug.nl This method relies on host organisms, typically bacteria, that are unable to synthesize their own tryptophan. By supplying 7-azaTrp in the growth medium in the absence of tryptophan, the cellular machinery is prompted to utilize the analog during protein synthesis. basicmedicalkey.comasm.org

Escherichia coli (E. coli) tryptophan auxotrophs are frequently employed for the biosynthetic incorporation of 7-azaTrp. pnas.orgnih.gov These strains, which have a genetic defect in the tryptophan biosynthesis pathway, readily take up and incorporate 7-azaTrp into their proteins when it is provided as the sole source of tryptophan. asm.org This approach has been successfully used to label various proteins, including the mannitol (B672) permease (EII^mtl) and phage lambda lysozyme (B549824), with 7-azaTrp. nih.govoup.com The incorporation of 7-azaTrp into proteins in E. coli has been shown to be a requisite for the lethal effects observed with some amino acid analogs, a phenomenon that can be prevented by inhibiting protein synthesis. asm.org

The efficiency of 7-azaTrp incorporation in E. coli auxotrophs can be quite high, with some studies reporting near-quantitative replacement of tryptophan. oup.comcore.ac.uk For instance, in the case of phage lambda lysozyme, the four tryptophan residues were efficiently replaced by 7-azaTrp. oup.com Similarly, a high level of incorporation was achieved for the mannitol permease EII^mtl. nih.gov In a study involving human annexin (B1180172) A5 expressed in a tryptophan-auxotrophic E. coli strain, the incorporation level of 7-azaTrp was estimated to be approximately 80%. pnas.orgpnas.org Another study using a Lactococcus lactis tryptophan auxotroph demonstrated an incorporation efficiency of over 97% for 7-azaTrp into a secreted recombinant protein. core.ac.uk

Table 1: Efficiency of 7-Azatryptophan Incorporation in Various Proteins

| Protein | Host Organism | Incorporation Efficiency | Reference |

|---|---|---|---|

| Phage Lambda Lysozyme | Escherichia coli | Efficient | oup.com |

| Mannitol Permease (EII^mtl) | Escherichia coli | High | nih.gov |

| Human Annexin A5 | Escherichia coli | ~80% | pnas.orgpnas.org |

The substitution of tryptophan with 7-azaTrp can have varied effects on protein structure and stability. The introduction of the nitrogen atom in the indole (B1671886) ring alters the electronic properties and hydrogen bonding potential of the side chain. anu.edu.au Studies on staphylococcal nuclease and its mutants revealed that the incorporation of 7-azaTrp leads to a destabilization of the protein. acs.org Similarly, the stability of phage lambda lysozyme was found to be mildly reduced by 7-azaTrp incorporation at a pH above 5, with a more significant decrease in stability observed below pH 4. oup.com In contrast, the lytic activity of the 7-azaTrp-containing phage lambda lysozyme on E. coli cells was not affected by the substitution. oup.com The fluorescence properties of proteins containing 7-azaTrp are also notably different from their wild-type counterparts, a feature that is often exploited in structural studies. pnas.orgpnas.org For instance, denaturation of annexin A5 containing 7-azaTrp resulted in almost complete quenching of its fluorescence, indicating full solvent accessibility of the analog in the unfolded state. pnas.orgpnas.org

Genetic code expansion (GCE) offers a more precise method for incorporating non-canonical amino acids like 7-azaTrp into proteins at specific sites. acs.orgucsf.edu This technology relies on the creation of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is independent of the host's endogenous translational machinery. ucsf.educam.ac.uk The engineered aaRS specifically charges the orthogonal tRNA with the desired unnatural amino acid, and the tRNA is designed to recognize a unique codon, often a nonsense or quadruplet codon, thereby directing the site-specific incorporation of the amino acid during protein synthesis. acs.orgucsf.edu

The cornerstone of GCE is the development of an orthogonal tRNA/synthetase pair. ucsf.educam.ac.uk This involves engineering an aaRS that specifically recognizes and activates 7-azaTrp but not any of the canonical amino acids. acs.org This engineered synthetase is paired with a tRNA that is not recognized by any of the host's endogenous synthetases but is a substrate for the engineered one. cam.ac.uk The anticodon of this orthogonal tRNA is mutated to recognize a specific codon, such as the amber stop codon (UAG) or a quadruplet codon like CGGG, that is repurposed to encode the unnatural amino acid. acs.orgnih.gov Successful engineering of such pairs allows for the site-specific incorporation of 7-azaTrp into proteins in both prokaryotic and eukaryotic systems. acs.orgnih.gov For instance, a pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species has been evolved to specifically charge its cognate tRNA with 7-azaTrp, enabling its genetic encoding in E. coli. acs.orgmdpi.com This approach provides a powerful tool for creating proteins with novel properties and for detailed structural and functional studies.

Genetic Code Expansion (GCE) Techniques

Repurposed Codon Strategies (e.g., Amber Suppression, Quadruplet Codons)

Chemical Synthesis of Peptides and Proteins Containing this compound

Chemical synthesis provides an alternative and powerful route for producing peptides and proteins containing 7-azaTrp, offering the flexibility to incorporate a wide variety of noncanonical amino acids and modifications.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis where a peptide is assembled step-by-step while anchored to an insoluble resin support. bachem.com This method has been successfully employed for the synthesis of peptides containing 7-azaTrp. The use of Fmoc (9-fluorenylmethoxycarbonyl) protected 7-azaTrp (Fmoc-7-azaTrp-OH) is common in standard SPPS protocols. nih.gov

The synthesis of peptides containing this compound is analogous to that of standard peptides. acs.org For example, a tripeptide and an octapeptide containing this compound were synthesized using an Applied Biosystems 430A peptide synthesizer starting with a benzhydrylamine resin. acs.org Research has shown that standard Fmoc-based solid-phase synthesis is a viable approach for site-specifically incorporating 7-azaTrp into even long polypeptide chains. nih.gov One of the longest peptide chains containing 7-azaTrp produced by chemical methods was the 47-residue core domain of hirudin. nih.gov However, challenges can arise during the synthesis of tryptophan-containing peptides, such as unexpected alkylation of the indole nucleus during cleavage from the resin. researchgate.net

For larger proteins, total chemical synthesis can be achieved by ligating smaller, chemically synthesized peptide fragments. Expressed Protein Ligation (EPL) is a semisynthetic method that combines recombinant protein expression with chemical peptide synthesis. nih.govnih.gov This technique allows for the production of large, modified proteins. nih.gov

In a notable application of EPL, the fluorescent probe this compound was incorporated into an SH3 domain. nih.gov This was achieved by combining EPL with the in vivo replacement of tryptophan with 7-azaTrp in a tryptophan-auxotrophic E. coli strain. nih.govrockefeller.eduacs.org The 7-azaTrp-labeled SH3 domain was then ligated to the c-Crk-I Src homology 2 (SH2) domain via EPL, generating a multidomain protein with a domain-specific fluorescent label. nih.govrockefeller.eduacs.org This approach allows for the study of the biophysical properties of individual domains within the context of a larger protein. rockefeller.edu

Another powerful technique is Native Chemical Ligation (NCL), which involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. This method was used in the total chemical synthesis of the Ras-binding domain (RBD) of c-Raf-1, where N1-methyl-7-azatryptophan was incorporated at position 91. pnas.orgnih.gov This allowed for the creation of a protein with distinct fluorescent properties to monitor its interaction with the Ras protein. pnas.orgnih.gov

| Method | Description | Example Application with 7-AzaTrp |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid resin support. | Synthesis of the 47-residue core domain of hirudin containing 7-azaTrp. nih.gov |

| Expressed Protein Ligation (EPL) | A semisynthetic method combining recombinant expression and chemical ligation of a synthetic peptide. | Domain-specific labeling of the c-Crk-I adaptor protein by ligating a 7-azaTrp-labeled SH3 domain to an SH2 domain. nih.govrockefeller.eduacs.org |

| Native Chemical Ligation (NCL) | Ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. | Total chemical synthesis of the Ras-binding domain of c-Raf-1 with N1-methyl-7-azatryptophan incorporated. pnas.orgnih.gov |

7 Azatryptophan As a Spectroscopic Probe in Biochemical and Biophysical Research

Probing Protein Structure and Dynamics

The incorporation of 7AW into proteins provides a sensitive tool to explore various aspects of protein architecture and movement. nih.govnih.govrockefeller.edu Its distinct spectral characteristics allow for selective excitation and monitoring, even in the presence of multiple native tryptophan residues. molgenrug.nlnih.gov

The fluorescence of 7-azaindole (B17877), the chromophore of 7AW, is highly sensitive to the polarity of its surroundings. iastate.edunih.gov Specifically, the emission maximum of 7AW undergoes a significant red shift as the polarity of the environment increases. For instance, the fluorescence emission of 7-azaindole shifts from approximately 325 nm in a nonpolar solvent like cyclohexane (B81311) to 400 nm in water. nih.gov This property makes 7AW an excellent probe for monitoring changes in the local environment within a protein.

In a study using reverse micelles to mimic membrane environments, the fluorescence emission maximum of 7AW shifted from 370 nm to 390 nm as the water-to-surfactant molar ratio increased, indicating a change in the hydration at the interface. nih.govsigmaaldrich.com This sensitivity to local polarity and water content has been exploited to study the environment at protein-peptide binding interfaces. researchgate.netnih.gov For example, when a peptide containing 7AW binds to calmodulin, a dramatic change in the fluorescence properties of 7AW is observed, indicating a less polar and water-scarce environment at the binding interface. nih.govresearchgate.net

| Solvent/Environment | 7-Azaindole Emission λmax (nm) | Reference |

|---|---|---|

| Cyclohexane | 325 | nih.gov |

| Water | 400 | nih.gov |

| Reverse Micelles (low water) | 370 | nih.govsigmaaldrich.com |

| Reverse Micelles (high water) | 390 | nih.govsigmaaldrich.com |

7AW has proven to be a valuable tool for studying the complex processes of protein folding and renaturation. nih.govsemanticscholar.org Its changing quantum yield upon exposure to water makes it particularly useful in these experiments. unito.it The fluorescence of 7AW can be used to monitor the transition of the probe from a solvent-exposed, unfolded state to a buried, folded state.

In a study on the N-terminal domain of hirudin, the replacement of a tyrosine residue with 7AW allowed for the monitoring of disulfide-coupled folding. nih.govnih.gov Measurements of resonance energy transfer demonstrated that 7AW is a better energy acceptor than tryptophan for studying protein renaturation. nih.govnih.gov Furthermore, the urea-induced unfolding of proteins like the villin headpiece subdomain (HP35) and the human Pin1 WW domain has been successfully monitored using FRET systems involving 7AW. nih.govnih.gov

The sensitivity of 7AW's fluorescence to its local environment makes it an ideal probe for detecting and characterizing protein conformational changes. nih.govrockefeller.edu These changes are often central to a protein's function and can be triggered by ligand binding, changes in pH, or other environmental cues.

For example, the incorporation of 7AW into the SH3 domain of the c-Crk-I adaptor protein did not significantly alter its structure or function, allowing for the study of its biochemical and thermodynamic properties in its native context. rockefeller.edu This approach provides a general method for investigating the behavior of modular domains within larger multidomain proteins. rockefeller.edu The use of fluorescent probes like 7AW, which can be selectively excited, is particularly advantageous for studying conformational changes in proteins that contain multiple native tryptophan residues. scispace.com

Investigation of Protein Folding and Renaturation

Investigating Protein-Ligand and Protein-Protein Interactions

Understanding the interactions between proteins and other molecules is fundamental to cell biology. biophys.jpmdpi.com 7AW provides a spectroscopic handle to dissect these interactions with high sensitivity and specificity. acs.orgresearchgate.net Its use can help overcome the challenges associated with the fluorescence of native tryptophans, which can complicate the interpretation of binding events. nih.gov

Changes in the fluorescence intensity of 7AW upon interaction with a ligand or another protein can provide quantitative information about the binding event. researchgate.net Fluorescence quenching, a decrease in fluorescence intensity, is a common phenomenon observed upon binding.

In the study of the hirudin-thrombin interaction, the fluorescence of 7AW incorporated into hirudin was strongly quenched upon binding to thrombin. nih.govnih.gov This quenching was attributed to the presence of structural water molecules at the interface, which can promote the non-radiative decay of the excited 7AW. nih.gov Similarly, the binding of biotinylated 7-azatryptophan to avidin (B1170675) resulted in a blue-shift in the spectrum and energy transfer from tryptophan residues in avidin to the 7AW probe. acs.orgiastate.edu The use of thioamide bonds as quenchers for red-shifted fluorophores like 7AW has also been demonstrated, offering a minimalist approach to studying protein dynamics. scispace.com

| Interacting System | Observed Fluorescence Change | Reference |

|---|---|---|

| Hirudin (Y3AW) - Thrombin | Strong fluorescence quenching | nih.govnih.gov |

| Biotinylated this compound - Avidin | Blue-shift and energy transfer | acs.org |

| This compound - Thioamide | Fluorescence quenching | scispace.com |

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the angstrom scale, making it ideal for studying the structure and dynamics of macromolecular complexes. nih.govnih.gov 7AW can serve as an efficient FRET acceptor, particularly in pairs with donors like p-cyanophenylalanine (PheCN). nih.govnih.gov

The PheCN-7AW FRET pair offers advantages over the traditional PheCN-Trp pair because the fluorescence spectrum of 7AW is well-separated from that of PheCN, simplifying the analysis of FRET data. nih.govnih.gov This FRET pair has been used to monitor the urea-induced unfolding of several proteins. nih.gov Moreover, a multi-FRET system involving PheCN, Trp, and 7AW has been developed, allowing for the simultaneous monitoring of distance changes between three points in a protein, which is highly beneficial for detailed protein folding studies. nih.gov In the context of protein renaturation, 7AW has been shown to be a superior energy acceptor to tryptophan in Tyr → acceptor FRET experiments. nih.govnih.gov

Resonance Energy Transfer (FRET) Applications

This compound as a FRET Acceptor

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances in biological macromolecules. spectroscopyonline.com It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. spectroscopyonline.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler." spectroscopyonline.com

This compound is an effective FRET acceptor, particularly when paired with the non-natural amino acid p-cyanophenylalanine (PheCN) as a donor. nih.govnih.gov The significant spectral separation between the emission of PheCN and the absorption of 7-azaTrp allows for efficient energy transfer and straightforward decomposition of the resulting FRET spectrum into donor and acceptor contributions. nih.govnih.gov This FRET pair has a Förster distance (the distance at which FRET efficiency is 50%) of approximately 18.5 ± 0.5 Å. nih.gov

The use of non-natural amino acid-based FRET pairs like PheCN and 7-azaTrp helps to minimize potential structural perturbations that can arise from the introduction of larger, exogenous dye molecules. nih.govnih.gov This approach allows for more precise and minimally disruptive measurements of protein conformational changes. nih.gov For instance, the PheCN-7azaTrp pair has been successfully used to monitor the urea-induced unfolding of proteins such as the villin headpiece subdomain (HP35) and a designed ββα motif (BBA5). nih.govnih.gov

In another application, 7-azaTrp has been shown to be a better energy acceptor than tryptophan when studying protein renaturation, as demonstrated in studies with a hirudin analog where tyrosine served as the donor. nih.gov The interaction between a biotinylated this compound and avidin also demonstrated energy transfer from tryptophan residues within the protein to the bound this compound. iastate.edu

Multi-FRET Systems Utilizing this compound

The unique spectroscopic properties of this compound also enable its use in more complex multi-FRET systems, which can provide more detailed structural information from a single experiment. nih.govnih.gov A notable example is a three-fluorophore system composed of p-cyanophenylalanine (PheCN) as the donor, tryptophan (Trp) as an intermediate, and this compound (7-azaTrp) as the final acceptor. nih.govnih.gov

In this multi-FRET system, energy can be transferred from PheCN to both Trp and 7-azaTrp. nih.gov The ability to monitor multiple distances simultaneously within a single protein allows for a more comprehensive analysis of its conformational landscape and folding pathways. nih.gov Such systems are particularly valuable for studying the timing and sequence of molecular motions during processes like protein folding. nih.gov

The applicability of the PheCN-Trp-7azaTrp multi-FRET system has been demonstrated in studies of the unfolding of the human Pin1 WW domain. nih.gov By strategically placing these three amino acids within the protein, researchers can extract more nuanced structural details than would be possible with a single FRET pair. nih.govnih.gov

Characterization of Enzyme Active Sites and Catalytic Mechanisms

The unique spectroscopic properties of this compound make it a valuable tool for characterizing the active sites of enzymes and elucidating their catalytic mechanisms. By replacing a native tryptophan residue within or near an enzyme's active site with this compound, researchers can probe the local environment and monitor changes that occur during substrate binding and catalysis. nih.govnih.gov

The sensitivity of this compound's fluorescence to its surroundings provides a powerful handle for these investigations. iastate.edu Changes in the fluorescence emission spectrum, quantum yield, and lifetime of this compound can report on alterations in the polarity, hydration, and conformational dynamics of the active site. acs.org

For example, in a study of an analog of hirudin, a thrombin inhibitor, the fluorescence of this compound incorporated into the molecule was significantly quenched upon binding to thrombin. nih.gov This quenching was attributed to the presence of structural water molecules at the interface between hirudin and thrombin, which can promote the non-radiative decay of the excited state of this compound. nih.gov This finding provided insight into the specific environment of the inhibitor's binding site on the enzyme.

Furthermore, the distinct absorption spectrum of this compound allows for selective excitation, even in the presence of multiple native tryptophan residues in the enzyme, which is a common challenge in such studies. spiedigitallibrary.orgmolgenrug.nl This selectivity enables researchers to focus on the behavior of a specific region of the enzyme without interference from other parts of the protein.

The general principles of enzyme catalysis involve several key mechanisms, including acid-base catalysis, covalent catalysis, and electrostatic catalysis, often facilitated by a specific arrangement of amino acid residues in the active site known as a catalytic triad. wou.eduitmedicalteam.pl By using probes like this compound, researchers can gain a more detailed understanding of how these mechanisms operate in specific enzymes, which is crucial for fields like drug design and protein engineering. itmedicalteam.pl

Biological and Cellular Applications of 7 Azatryptophan

Impact on Microbial Growth and Protein Synthesis

As a tryptophan analog, 7-Azatryptophan can interfere with normal microbial metabolism and growth. It is recognized by the cellular machinery responsible for protein synthesis and can be incorporated into polypeptides in place of tryptophan. cambridge.org This substitution can lead to the formation of altered or non-functional proteins, thereby impacting cellular viability and function. pnas.org

In studies with Escherichia coli K-12, the addition of this compound to carbon-starved cultures had a detrimental effect on cell viability, similar to the effect of the protein synthesis inhibitor chloramphenicol. nih.gov The analog was found to decrease the rate of protein synthesis in starving E. coli cells by 46% during the first hour of starvation, an effect that was more prolonged compared to other tested amino acid analogs. asm.org Similarly, in Lactobacillus acidophilus, this compound was shown to abolish the adaptive acid tolerance response (ATR), a protective mechanism that depends on de novo protein synthesis. conicet.gov.ar The incorporation of such analogs can lead to the production of abnormal proteins, which can disrupt essential cellular functions. nih.gov Pioneering studies in the 1950s demonstrated that the incorporation of this compound into cellular proteins in bacteria resulted in inactive enzymes. pnas.org

| Organism | Condition | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli K-12 | Carbon Starvation | Decreased the rate of protein synthesis by 46% in the first hour. Reduced culture viability. | asm.org |

| Lactobacillus acidophilus | Acid Stress (pH 5.0) | Abolished the adaptive acid tolerance response (ATR), which is dependent on protein synthesis. | conicet.gov.ar |

| General Bacteria | Standard Growth | Incorporation into cellular proteins resulted in inactive enzymes. | pnas.org |

**6.2. Effects on Cellular Processes and Patterns

Beyond its general impact on protein synthesis and growth, this compound has been utilized as a specific chemical probe to dissect complex cellular differentiation pathways, most notably in cyanobacteria.

In filamentous cyanobacteria such as Anabaena species, nitrogen starvation triggers the differentiation of specialized, nitrogen-fixing cells called heterocysts. asm.org These cells form in a semi-regular pattern along the filament, a process regulated by the availability of fixed nitrogen. asm.org this compound has been shown to be a potent inducer of heterocyst differentiation, even in the presence of combined nitrogen sources like nitrate (B79036) or ammonia (B1221849), which normally repress this process. asm.orgnih.gov

The addition of DL-7-azatryptophan to cultures of Anabaena sp. strain CA grown with nitrate resulted in the differentiation of heterocysts. nih.gov This effect is believed to stem from this compound inducing a state of general nitrogen starvation within the cyanobacterial filaments. nih.gov The mechanism involves the partial inhibition of glutamate (B1630785) synthase, an enzyme crucial for ammonia assimilation, leading to a significant drop in the intracellular glutamate pool. nih.gov

Furthermore, treatment with this compound alters the spacing pattern of heterocysts. It causes a reduction in the number of vegetative cells between heterocysts and promotes the formation of adjacent or "double" heterocysts. biologists.commicrobiologyresearch.org In Anabaena cylindrica, the extent of the decrease in the inter-heterocyst interval was proportional to the duration of incubation with the analog. microbiologyresearch.org These findings suggest that this compound interferes with the signaling pathways that control the spatial patterning of cellular differentiation. microbiologyresearch.org

| Cyanobacterial Strain | Experimental Condition | Key Finding | Reference |

|---|---|---|---|

| Anabaena sp. strain CA | Continuous culture with 10 mM nitrate | Induced heterocyst differentiation; caused a marked decline in the intracellular glutamate pool. | nih.gov |

| Anabaena cylindrica | Dinitrogen-fixing or induced cultures | Caused the development of many adjacent (double) heterocysts and decreased the inter-heterocyst interval. | microbiologyresearch.org |

| Anabaena variabilis ATCC 29413 | Growth in the presence of fixed nitrogen | Allowed heterocyst formation in the presence of fixed nitrogen, which normally represses differentiation. | asm.org |

| Anabaena doliolum | Nitrogen-free, ammonium (B1175870), nitrite, or nitrate supplemented media | Induced heterocyst differentiation and suppressed growth in nitrogen-free medium. Caused proheterocyst regression in nitrogen-supplemented media. | ias.ac.in |

Applications in Cellular Imaging and Biosensing

The intrinsic fluorescence of this compound makes it a valuable tool for biophysical studies and the development of biosensors. acs.org Unlike natural tryptophan, its absorption and emission spectra are red-shifted, which allows for its selective detection in proteins that may contain multiple native tryptophan residues. acs.orgpnas.org This property has been exploited to create probes for monitoring protein-protein interactions and for sensing specific biological molecules. acs.orgpnas.org

A notable application of this compound is in the design of fluorescent probes for heme, an essential but potentially toxic molecule involved in numerous cellular processes. rsc.org Researchers have developed a short, synthetic peptide-based probe that incorporates this compound. rsc.orgnih.gov This peptide was derived from a natural heme-binding protein. rsc.org

The principle of this biosensor relies on the quenching of this compound's fluorescence upon binding to hemin (B1673052) (the oxidized form of heme). rsc.org The peptide probe, named CP3[7azaW], was shown to bind hemin with a dissociation constant (Kd) of 0.74 ± 0.42 μM. rsc.org The fluorescence of the peptide, which has an emission maximum around 400 nm, decreases in proportion to the amount of hemin added. rsc.orgacs.org This tool proved effective for detecting changes in the free heme pool within human skin cells following exposure to UVA irradiation, demonstrating its utility in a biological context. rsc.orgnih.gov

| Probe Name | Composition | Mechanism | Binding Affinity (Kd) for Hemin | Application | Reference |

|---|---|---|---|---|---|

| CP3[7azaW] | A short synthetic peptide (KRSECP[7azaW]LG) containing this compound. | Fluorescence of this compound is quenched upon binding to hemin. | 0.74 ± 0.42 μM | Detecting changes in free heme levels in human skin cells after UVA irradiation. | rsc.orgacs.orgrsc.org |

Computational and Theoretical Studies of 7 Azatryptophan

Molecular Modeling of 7-Azatryptophan-Containing Systems

Molecular modeling is instrumental in designing and predicting the structural and functional consequences of incorporating 7-AzaTrp into peptides and proteins. As a fluorescent analog of tryptophan, 7-AzaTrp is often used as a probe for binding studies and to investigate protein-protein interactions. researchgate.netnih.govuwaterloo.ca

Researchers have designed cyclic peptide analogues of the ω-agatoxin IVB loop by replacing L-Tryptophan with L-7-azatryptophan. researchgate.net Molecular modeling calculations were employed to suggest that the three-dimensional structure of the loop was suitably mimicked, ensuring the correct orientation of the side chain, which is crucial for the toxin's binding activity. researchgate.net The primary purpose of this substitution was to introduce a fluorescent probe suitable for binding studies. researchgate.net

In another application, molecular modeling was used to study a hirudin analog where Tyr3 was replaced by 7-AzaTrp (Y3AW). nih.gov A model structure of the Y3AW-thrombin complex was generated to understand the interactions at the binding interface. The model indicated that the azaindole ring of the substituted residue occupies a position where its N7 atom is near a water molecule involved in a hydrogen-bonding network with the thrombin receptor site. nih.gov

Computational data has also been pivotal in understanding the interaction between a single-walled carbon nanotube (SWNT)-binding peptide and SWNTs. uwaterloo.ca In these studies, tryptophan was substituted with this compound to probe the interaction's nature. uwaterloo.ca Computational analysis suggested that the interaction involves the highest occupied molecular orbital (HOMO) of the tryptophan residue and the lowest unoccupied molecular orbital (LUMO) of the SWNT. uwaterloo.ca Furthermore, time-resolved EPR has been used to investigate the intramolecular interaction between photoexcited 7-AzaTrp and a nitroxyl (B88944) radical within model 3(10)-helical hexapeptides. nih.gov

Table 1: Examples of Molecular Modeling Applications for this compound Systems

| System Studied | Modeling Goal | Key Finding/Purpose | Reference |

|---|---|---|---|

| ω-agatoxin IVB analogue | Confirm structural mimicry | Validate L-7-azatryptophan as a fluorescent probe for binding studies. | researchgate.net |

| Hirudin analog (Y3AW) - Thrombin complex | Investigate binding interface | Model suggested specific water-mediated interactions involving the N7 atom. | nih.gov |

| SWNT-binding peptide (UW-1) | Elucidate binding mechanism | Computational data pointed to a HOMO-LUMO interaction between the indole (B1671886) ring and the nanotube. | uwaterloo.ca |

| Model 3(10)-helical hexapeptides | Investigate intramolecular interactions | Confirmed interaction between photoexcited 7-AzaTrp and a TOAC nitroxide radical. | nih.gov |

Excited-State Calculations and Photophysical Mechanism Elucidation

The unique photophysical properties of 7-AzaTrp, particularly its fluorescence, are governed by the behavior of its chromophore, 7-azaindole (B17877) (7AI). hhu.de Theoretical calculations are essential for elucidating the complex mechanisms that occur after the molecule absorbs light, such as excited-state proton transfer (ESPT) and other nonradiative decay pathways. hhu.deccu.edu.tw

High-resolution ultraviolet spectroscopy combined with theoretical calculations has established that the lowest electronically excited singlet state (S₁) is of ππ* character. hhu.de This is a key distinction from other systems where an nπ* state might be the lowest excited state. hhu.de The geometry of 7AI in both its ground and first excited states has been determined with high precision. hhu.de Upon excitation, the barrier for intramolecular proton transfer between the N1 and N7 positions decreases significantly compared to the ground state, facilitating the ESPT process. hhu.de

Theoretical methods like Configuration Interaction Singles (CIS), Time-Dependent Density Functional Theory (TD-B3LYP), and Complete Active Space Self-Consistent Field (CASSCF) have been used to calculate the energetics of these processes. hhu.deccu.edu.tw For instance, in a study of a 3-formyl-7-azaindole/formic acid complex, calculations revealed that the lowest singlet excited state has an nπ* configuration. ccu.edu.tw A significant energy barrier for proton transfer was calculated in this nπ* state, while the transfer in the second excited state (a ππ* state) was found to have a negligible barrier. ccu.edu.tw These results provide a theoretical basis for understanding competitive de-excitation pathways. ccu.edu.tw The lifetime of the excited state of 7AI has been determined to be approximately 2.55 ns. hhu.de

Table 2: Calculated Proton Transfer Barrier Heights in a 3-Formyl-7-Azaindole Complex

| Theoretical Method | Calculated Barrier Height (kcal/mol) | Reference |

|---|---|---|

| HF/6-31G(d',p') | ~16 | ccu.edu.tw |

| B3LYP/6-31G(d',p') | ~7 | ccu.edu.tw |

| CIS/6-31G(d',p') (in 1nπ* state) | ~16.7 | ccu.edu.tw |

The photophysics are further complicated by interactions with solvent molecules. In water, it is proposed that only a fraction of excited 7-azaindole molecules undergo tautomerization. iastate.edu The majority of solute molecules are thought to be in an unfavorable solvation state for proton transfer, and their decay dominates the observed fluorescence. iastate.edu

Future Directions and Emerging Research Avenues

Development of Novel 7-Azatryptophan Analogs with Enhanced Photophysical Properties

While this compound (7-azaTrp) offers significant advantages over tryptophan, its fluorescence can be strongly quenched in aqueous environments, which can limit its application. pnas.orgnih.gov To overcome this and other limitations, researchers are actively developing novel analogs with tailored and enhanced photophysical properties. The goal is to create probes that are brighter, more resistant to quenching, or sensitive to specific aspects of their microenvironment, such as polarity or the presence of water. researchgate.netnih.gov

The strategy often involves substitutions on the azaindole ring, leading to derivatives with distinct spectral behaviors. pnas.org For instance, analogs such as 4-azatryptophan (B2611089) and 5-azatryptophan have been identified as superior optical probes compared to the traditional this compound. pnas.orgpnas.org They exhibit higher fluorescence quantum yields in aqueous buffers, enhanced resistance to quenching, and a pronounced Stokes shift, making them suitable for creating intrinsically blue-fluorescent proteins. nih.govpnas.org

Other notable developments include:

Cyano-substituted Analogs : The introduction of a cyano group, as seen in 4-cyano-7-azatryptophan (4CN7AI) , can lead to a higher fluorescence quantum yield and a longer fluorescence lifetime in various solvents compared to the parent compound. researchgate.netresearchgate.net For example, in tetrahydrofuran (B95107), 4CN7AI has a quantum yield of 0.72, and in water, it is 0.29. researchgate.net

Methylated Analogs : Methylation, as in 1-methyl-7-azaindole , can effectively shut down non-radiative decay pathways associated with the N1-H group, resulting in a significantly longer fluorescence lifetime (21 ns) and a high quantum yield (0.55) in water. acs.org

Multi-Nitrogen Analogs : Analogs like 2,7-diazatryptophan have been developed to be specifically sensitive to the local water environment rather than just polarity. researchgate.netnih.gov This allows for more nuanced investigations of protein hydration and the role of water in protein-ligand interactions. nih.gov These probes can undergo water-catalyzed excited-state proton transfer, a phenomenon that provides detailed information about water dynamics at protein surfaces. researchgate.net

These new analogs provide a toolkit of fluorescent probes, allowing researchers to select the most appropriate one for a specific biological question, whether it involves monitoring polarity changes, water dynamics, or simply achieving a brighter signal for imaging. nih.gov

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (QY) | Fluorescence Lifetime (τ, ns) | Key Feature/Solvent | Reference |

|---|---|---|---|---|---|---|

| Tryptophan | ~280 | ~354 (in water) | 0.14 (in water) | ~3.8 (in water) | Natural fluorophore | acs.org |

| This compound | ~290 | ~402 (in water) | 0.01 (in water) | 0.78 (in water, pH 7) | Red-shifted, polarity sensitive | acs.orgnih.govnih.gov |

| 4-Azatryptophan | - | >400 | Higher than 7-AzaTrp in water | - | Enhanced quenching resistance | pnas.orgpnas.org |

| 5-Azatryptophan | - | >400 | Higher than 7-AzaTrp in water | - | Enhanced quenching resistance | pnas.orgpnas.org |

| 1-Methyl-7-azaindole | - | - | 0.55 (in water) | 21 (in water) | High QY and long lifetime | acs.org |

| 4-Cyano-7-azaindole | ~318 | ~455 (in H2O) | 0.29 (in H2O) / 0.72 (in THF) | 6.2 (in H2O) / 7.6 (in THF) | High QY in aprotic solvents | researchgate.netresearchgate.net |

| 2,7-Diazatryptophan | - | - | - | - | Sensitive to water content | researchgate.netnih.gov |

Advanced Applications in Live-Cell Imaging and In vivo Studies

A significant frontier in the application of this compound and its analogs is their use in living systems. The ability to biosynthetically incorporate these non-canonical amino acids into proteins within live cells opens the door to studying protein function and dynamics in their native context. acs.orgresearchgate.netresearchgate.net This is typically achieved using auxotrophic host strains (e.g., E. coli) that cannot synthesize tryptophan and are supplied with the analog instead, or through more precise genetic code expansion techniques. pnas.orgacs.orgacs.org

Recent successes in genetically encoding this compound with high fidelity in E. coli create a fully orthogonal system for protein expression. acs.orgnih.gov This allows for the site-specific incorporation of 7-azaTrp, enabling detailed structural and functional studies of specific protein regions in vivo. acs.orgnih.gov For example, researchers have successfully incorporated 7-azaTrp into the Zika virus protease to probe its structure using NMR spectroscopy. nih.gov

Analogs like 4-azatryptophan and 5-azatryptophan are particularly promising for live-cell imaging. pnas.org Their intrinsic blue fluorescence and high incorporation yields allow for the straightforward conversion of naturally colorless proteins and cells into fluorescent ones, without the need for external chemical labeling. nih.govpnas.org This has been demonstrated by replacing the single tryptophan residue in human annexin (B1180172) A5 with these analogs, resulting in highly fluorescent proteins inside E. coli cells. pnas.orgnih.gov Similarly, 4-cyanotryptophan (B8074655) has been genetically encoded and used for live fluorescent imaging of E. coli. biorxiv.org

The ability to create multi-color fluorescent systems using different analogs is another exciting avenue. For instance, the combination of p-cyanophenylalanine , tryptophan, and this compound has been used to create a two-step Fluorescence Resonance Energy Transfer (FRET) system to study protein unfolding. nih.govnih.gov Such multi-FRET systems can provide more detailed structural information than single donor-acceptor pairs. nih.govnih.gov These advanced in-cell and in vivo applications are transforming our ability to visualize and measure biological processes at the molecular level in real-time.

Integration with Advanced Spectroscopic Techniques (e.g., Femtosecond-Resolved Fluorescence Spectroscopy)

To fully exploit the information encoded in the fluorescence of this compound, researchers are coupling its use with advanced spectroscopic techniques that offer exceptionally high time resolution. researchgate.net Femtosecond-resolved fluorescence spectroscopy, including techniques like fluorescence upconversion and Kerr gating, allows for the observation of molecular processes that occur on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. photonics.commdpi.comlightcon.com These ultrafast methods are crucial for tracking the very first events after a molecule absorbs light, such as solvation dynamics, energy transfer, and proton transfer. photonics.commdpi.com

The chromophore of this compound, 7-azaindole (B17877), is known to undergo excited-state proton transfer, a process that is highly sensitive to the local hydrogen-bonding network. acs.orgresearchgate.net By using femtosecond-resolved spectroscopy, scientists can monitor these ultrafast proton transfer dynamics in real-time. This has been applied to:

Measure H-bond energy : A method has been proposed to measure the hydrogen-bond free energy of water at protein surfaces by installing this compound and using femtosecond-resolved fluorescence spectroscopy to track its photoinduced proton transfer. researchgate.net

Study model DNA base pairs : The dynamics of double proton transfer in 7-azaindole dimers, which serve as a model for DNA base pairs, have been measured using femtosecond fluorescence gating and transient absorption, revealing reaction timescales of just a few picoseconds. acs.orgacs.org

These techniques provide a window into the ultrafast conformational dynamics of proteins and their interactions with the surrounding solvent. mdpi.com By tracking the time-resolved spectral shifts and decay kinetics of a this compound probe, it is possible to map the energy landscape and dynamics of local water molecules, which are crucial for protein folding, stability, and function. researchgate.netresearchgate.net The integration of this compound with ultrafast spectroscopy represents a powerful approach to unraveling the fundamental physics that govern protein behavior. researchgate.netphotonics.com

Q & A

Q. What are the key photophysical properties of 7-azatryptophan, and how do they compare to natural tryptophan?

this compound (7AW) exhibits distinct spectral properties compared to tryptophan (Trp). Its absorption maximum is red-shifted (~305 nm vs. ~280 nm for Trp), and its fluorescence emission is sensitive to solvent polarity, with a single-exponential decay in aqueous solutions (unlike Trp’s multi-exponential decay) . This simplifies time-resolved fluorescence studies. For example, 7AW’s quantum yield decreases in hydrophobic environments, making it a probe for solvent accessibility in proteins . Researchers should characterize 7AW using UV-Vis spectroscopy, steady-state fluorescence, and time-correlated single-photon counting (TCSPC) to quantify these properties .

Q. How can this compound be biosynthetically incorporated into proteins?

7AW is incorporated into proteins via auxotrophic bacterial strains (e.g., E. coli Trp auxotrophs) grown in media lacking Trp but supplemented with 7AW . For example, in phage λ lysozyme, 7AW replaced all four Trp residues with ~90% efficiency, confirmed by mass spectrometry and fluorescence spectroscopy . Key steps include:

Q. What are the primary applications of this compound in protein engineering?

7AW serves as a site-specific fluorescent probe to study:

- Protein folding : Its environment-sensitive fluorescence tracks conformational changes in real time .

- Ligand binding : For example, 7AW in avidin detected biotin binding via fluorescence quenching .

- Membrane protein dynamics : Its red-shifted emission avoids interference from lipid autofluorescence .

Researchers should pair 7AW with techniques like Förster resonance energy transfer (FRET) or circular dichroism (CD) for multi-dimensional analysis .

Advanced Research Questions

Q. How does this compound incorporation affect protein stability and enzymatic activity?

Studies report conflicting effects:

- In phage λ lysozyme, 7AW reduced thermal stability below pH 4 due to protonation of inaccessible residues, but enzymatic activity remained unchanged .

- In staphylococcal nuclease, 7AW caused a 10% decrease in melting temperature (Tm), attributed to subtle structural perturbations .

Methodological recommendations : - Perform differential scanning calorimetry (DSC) or urea-induced denaturation to quantify stability changes.

- Use activity assays (e.g., lytic activity for lysozymes) under varying pH/temperature conditions to reconcile discrepancies .

Q. How can researchers resolve contradictions in fluorescence data when using this compound as a probe?

Contradictions often arise from:

- Environmental heterogeneity : 7AW’s fluorescence is quenched by nearby histidine or cysteine residues. Use site-directed mutagenesis to eliminate quenching side chains .

- pH-dependent denaturation : At low pH, 7AW’s fluorescence may reflect denaturation rather than native-state dynamics. Validate structural integrity via NMR or CD .

- Solvent interactions : Compare data in deuterated vs. non-deuterated buffers to isolate solvent effects .

Q. What strategies optimize the use of this compound in time-resolved fluorescence studies of large protein complexes?

- Selective incorporation : Replace only one Trp residue in multi-Trp proteins to avoid spectral overlap .

- Quencher pairing : Use acrylamide or iodide to measure solvent accessibility of 7AW residues via Stern-Volmer plots .

- Global analysis : Combine TCSPC data with molecular dynamics (MD) simulations to correlate fluorescence lifetimes with conformational substates .

Key Recommendations for Researchers

- Avoid overinterpretation : 7AW’s fluorescence is environment-sensitive but may not fully mimic Trp’s behavior in all contexts .

- Cross-validate findings : Pair fluorescence data with structural techniques (e.g., X-ray crystallography) to confirm mechanistic hypotheses .

- Leverage computational tools : Use software like FluoFit or DAS6 for lifetime analysis to deconvolute complex decay profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |